molecular formula C9H13N5 B1479710 3-(2-azidoethyl)-4,5,6,7-tetrahydro-2H-indazole CAS No. 2098021-87-3

3-(2-azidoethyl)-4,5,6,7-tetrahydro-2H-indazole

Cat. No. B1479710
CAS RN: 2098021-87-3
M. Wt: 191.23 g/mol
InChI Key: JOAPIBDYIAUISH-UHFFFAOYSA-N
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Description

Azidoethyl groups are often used in chemical synthesis due to their reactivity . They can participate in a variety of reactions, including click chemistry, which is a popular method for creating complex molecules .


Synthesis Analysis

Azidoethyl groups can be introduced into molecules through various synthetic routes. For instance, a series of novel polyurethanes containing zwitterionic sulfobetaine groups were synthesized from polycarbonatediol with alkyne groups and 3-((2-azidoethyl)dimethylammonio)propane-1-sulfonate using the copper-catalyzed 1,3-dipolar cycloaddition (click) reaction .


Chemical Reactions Analysis

Azidoethyl groups can participate in a variety of chemical reactions. For example, an iron porphyrin catalyzed sp3 C–H amination and alkene aziridination with selectivity by using organic azides as the nitrogen source under blue LED light (469 nm) irradiation .

Scientific Research Applications

Energetic Materials

Compounds with azidoalkyl functionalities, like the one , are of interest in the field of energetic materials . They can be used to develop novel melt-castable explosives with desirable properties such as lower toxicity and higher performance compared to traditional materials like TNT.

Safety and Hazards

Azidoethyl groups can be hazardous. For example, hydrazoic acid (HN3), which can be formed from azides, is a dangerously explosive and toxic compound .

Future Directions

The use of azidoethyl groups in the synthesis of complex molecules is a promising area of research. For example, sugar derivatives consisting of several and varied functionalities with their own individual intrinsic chirality are being used as both scaffolds/core as well as repeating units .

properties

IUPAC Name

3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c10-14-11-6-5-9-7-3-1-2-4-8(7)12-13-9/h1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAPIBDYIAUISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-azidoethyl)-4,5,6,7-tetrahydro-2H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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